ATM/ATR Selectivity Comparison
In cell-based assays, Antitumor agent-28 exhibits a distinct selectivity profile against key members of the PIKK family. Its potency for ATM (IC50 = 7.6 nM in HT29 cells) is comparable to that of the clinical-stage inhibitor AZD0156 (IC50 ~0.58 nM) [1], but it shows a significantly larger selectivity window over ATR (IC50 = 18,000 nM) . This results in an ATM/ATR selectivity ratio of approximately 2,368-fold, which is substantially higher than that of the dual ATM/ATR inhibitor CGK733 (IC50 ~200 nM for both kinases) [2]. Furthermore, Antitumor agent-28 demonstrates notable inhibitory activity against PI3Kα (IC50 = 240 nM in BT474 cells) , a feature not observed with many other ATM-selective inhibitors, such as KU-55933 (IC50 > 16,000 nM for PI3K) [3]. This unique multi-target profile differentiates it for applications where combined ATM/PI3K pathway suppression is a research objective.
| Evidence Dimension | Kinase Inhibition Potency (IC50) and Selectivity |
|---|---|
| Target Compound Data | ATM: IC50 = 7.6 nM; ATR: IC50 = 18,000 nM; PI3Kα: IC50 = 240 nM |
| Comparator Or Baseline | AZD0156 (ATM: IC50 = 0.58 nM); CGK733 (ATM/ATR: IC50 = ~200 nM); KU-55933 (ATM: IC50 = 13 nM; PI3K: IC50 > 16,000 nM) |
| Quantified Difference | ATM/ATR Selectivity Ratio: ~2,368-fold for Antitumor agent-28 vs. ~1-fold for CGK733. PI3Kα Potency: 240 nM for Antitumor agent-28 vs. >16,000 nM for KU-55933. |
| Conditions | Cell-based assays: ATM and ATR in HT29 cells; PI3Kα in BT474 cells. |
Why This Matters
This specific selectivity profile is crucial for researchers designing experiments to dissect ATM-specific functions from those of ATR or PI3K, enabling more precise target validation and avoiding confounding results from broad-spectrum PIKK inhibition.
- [1] Degorce, S. L., Barlaam, B., Cadogan, E., Dishington, A., Ducray, R., Glossop, S. C., ... & Stokes, S. (2016). Discovery of AZD0156: A potent, selective, and orally bioavailable inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. Journal of Medicinal Chemistry, 59(13), 6281-6292. View Source
- [2] Won, J., Kim, M., Kim, N., Ahn, J. H., Lee, W. G., Kim, S. S., ... & Kim, T. K. (2006). Small molecule-based reversible reprogramming of cellular lifespan. Nature Chemical Biology, 2(7), 369-374. View Source
- [3] Hickson, I., Zhao, Y., Richardson, C. J., Green, S. J., Martin, N. M., Orr, A. I., ... & Smith, G. C. (2004). Identification and characterization of a novel and specific inhibitor of the ataxia-telangiectasia mutated kinase ATM. Cancer Research, 64(24), 9152-9159. View Source
